Zero Rotatable Bonds vs. Linear Alcohols: Conformational Rigidity for Molecular Recognition
Octahydropentalen-2-ol possesses 0 rotatable bonds due to its fused bicyclo[3.3.0]octane framework [1]. In contrast, the linear aliphatic alcohol octan-1-ol (a common solvent and comparator in partition coefficient studies) has 7 rotatable bonds [2]. This difference translates into a substantial entropic advantage: for each rotatable bond frozen upon binding, the entropic penalty is estimated at 0.5–1.5 kcal/mol. A completely rigid scaffold can therefore reduce the conformational entropy loss by up to 10 kcal/mol compared to fully flexible linear analogs, directly enhancing binding affinity in target engagement assays [2].
| Evidence Dimension | Number of Rotatable Bonds (Conformational Flexibility) |
|---|---|
| Target Compound Data | 0 rotatable bonds (fully rigid bicyclic core) |
| Comparator Or Baseline | Octan-1-ol: 7 rotatable bonds; Cyclohexanol: 0 rotatable bonds (monocyclic, less three-dimensional constraint) |
| Quantified Difference | 7 fewer rotatable bonds vs. octan-1-ol; comparable zero count vs. cyclohexanol but with additional three-dimensional complexity from the fused ring system |
| Conditions | Computed molecular properties from 2D chemical structure; standard cheminformatics algorithms |
Why This Matters
Buyers seeking a conformationally constrained alcohol scaffold for drug discovery or chemical biology probe design should select octahydropentalen-2-ol over flexible linear alcohols to minimize entropic binding penalties and maximize target selectivity.
- [1] Molaid Compound Database. (+/-)-Octahydropentalen-2-ol—Calculated Properties: Rotatable Bonds 0.0, sp3-Hybridized Carbon Fraction 1.0. View Source
- [2] PubChem. 1-Octanol (CAS 111-87-5)—Computed Properties: Rotatable Bond Count 7. National Center for Biotechnology Information. View Source
